2-Phenoxybutanenitrile
CAS No.:
Cat. No.: VC17973189
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 2-phenoxybutanenitrile |
| Standard InChI | InChI=1S/C10H11NO/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
| Standard InChI Key | BQXNOTRHDOVSEF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C#N)OC1=CC=CC=C1 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The IUPAC name 2-Phenoxybutanenitrile denotes a four-carbon chain (butane) with a nitrile (-CN) group at the first carbon and a phenoxy (-O-C₆H₅) group at the second carbon. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol.
Structural Features
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Nitrile Group: The -CN group confers reactivity typical of nitriles, including participation in nucleophilic additions and reductions.
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Phenoxy Ether Linkage: The ether oxygen bridges the aromatic phenyl ring to the aliphatic chain, influencing solubility and electronic properties.
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Stereochemical Considerations: The compound may exhibit stereoisomerism if chiral centers exist, though this depends on synthetic routes.
Synthesis and Production
Proposed Synthetic Routes
While no direct methods for 2-Phenoxybutanenitrile are documented, analogous syntheses suggest viable pathways:
Nucleophilic Substitution
Reaction of 2-bromobutanenitrile with sodium phenoxide:
This SN2 mechanism would require polar aprotic solvents (e.g., DMF) and elevated temperatures .
Cyanoethylation of Phenol
Condensation of phenol with acrylonitrile derivatives under basic conditions:
Catalysts like potassium carbonate may facilitate this Michael addition .
Industrial Feasibility
Scalable production would necessitate optimizing reaction conditions to minimize byproducts such as diaryl ethers or polymerization of acrylonitrile. Continuous-flow reactors could enhance yield and safety .
Physicochemical Properties
Predicted Properties
| Property | Value/Range |
|---|---|
| Boiling Point | 240–260°C (est.) |
| Solubility | Miscible in organic solvents (e.g., ethanol, ether) |
| Density | 1.05–1.10 g/cm³ |
| Refractive Index | 1.48–1.52 (n_D²⁰) |
Spectral Characteristics
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IR Spectroscopy: Strong absorption near 2240 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch).
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NMR:
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¹H NMR: δ 1.8–2.2 (m, 2H, CH₂), δ 3.5–4.0 (m, 1H, OCH), δ 6.8–7.4 (m, 5H, aromatic).
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¹³C NMR: δ 118–120 (CN), δ 115–160 (aromatic carbons).
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Reactivity and Functionalization
Hydrolysis
Acidic or basic hydrolysis converts the nitrile to a carboxylic acid or amide:
Reduction
Catalytic hydrogenation or LiAlH₄ reduces the nitrile to a primary amine:
Electrophilic Aromatic Substitution
The phenoxy group directs electrophiles (e.g., NO₂⁺) to the para position of the aromatic ring.
Research Gaps and Future Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to access enantiopure forms.
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Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
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Environmental Impact: Assessing biodegradation pathways and ecotoxicity.
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